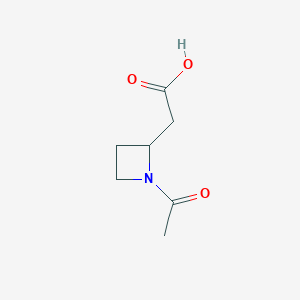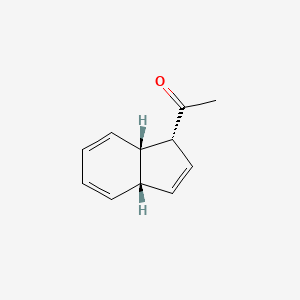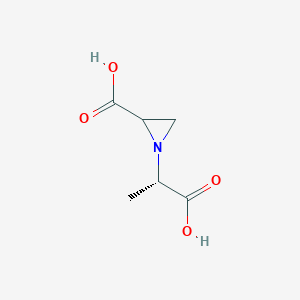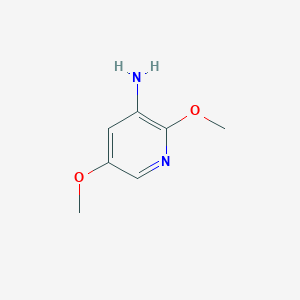
1,3-Benzenediamine, 2-chloro-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, 2-chloro-4-fluoro-: is an organic compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol It is a derivative of benzenediamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzenediamine, 2-chloro-4-fluoro- can be synthesized through various methods. One common approach involves the nitration of 1,3-dichlorobenzene followed by reduction and fluorination steps. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, followed by reduction with tin(II) chloride in hydrochloric acid to yield the corresponding diamine. The final fluorination step can be achieved using a fluorinating agent such as hydrogen fluoride or silver fluoride .
Industrial Production Methods: Industrial production of 1,3-Benzenediamine, 2-chloro-4-fluoro- often involves large-scale nitration and reduction processes, followed by purification steps to obtain the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzenediamine, 2-chloro-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted benzenediamines.
Scientific Research Applications
1,3-Benzenediamine, 2-chloro-4-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 2-chloro-4-fluoro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1,3-Benzenediamine, 4-chloro-
- 1,3-Benzenediamine, 2-chloro-
- 1,3-Benzenediamine, 4-fluoro-
Comparison: 1,3-Benzenediamine, 2-chloro-4-fluoro- is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical properties compared to its analogs. The combination of these substituents can enhance the compound’s reactivity and selectivity in various chemical reactions. Additionally, the presence of fluorine can improve the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical and industrial applications .
Properties
Molecular Formula |
C6H6ClFN2 |
|---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
2-chloro-4-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H,9-10H2 |
InChI Key |
RVGVEGCCQGJCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)


![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)




![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)
![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)

